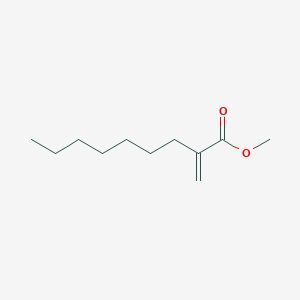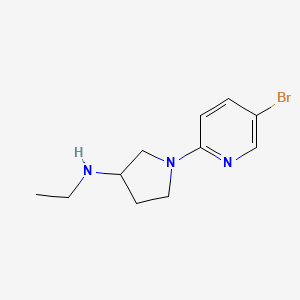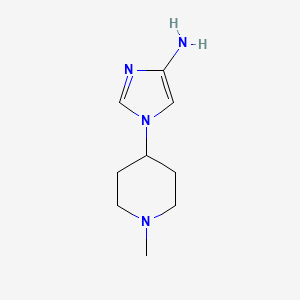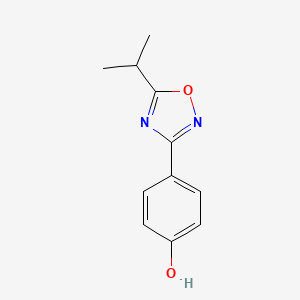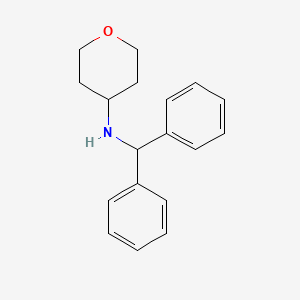
N-benzhydryloxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryloxan-4-amine: is a complex organic compound characterized by its unique structure, which includes a benzhydryl group attached to an oxan-4-amine moiety. This compound belongs to the class of benzhydryl compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Reduction reactions: Reduction of benzhydryl chloride with lithium aluminum hydride (LiAlH4) to form benzhydryl alcohol, followed by subsequent reactions to introduce the oxan-4-amine group.
Amination reactions: Amination of benzhydryl chloride with ammonia or primary amines under high pressure and temperature conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of N-benzhydryloxan-4-amine is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-benzhydryloxan-4-amine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the oxan-4-amine group to form amines.
Substitution: Nucleophilic substitution reactions can replace the benzhydryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives such as N-benzhydryloxan-4-one.
Reduction: Formation of amines such as this compound.
Substitution: Formation of various substituted benzhydryl compounds.
Applications De Recherche Scientifique
N-benzhydryloxan-4-amine has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-benzhydryloxan-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
N-benzhydryloxan-4-amine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Diphenylmethanol, Benzhydrylamine, Oxan-4-amine
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-benzhydryloxan-4-amine |
InChI |
InChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)19-17-11-13-20-14-12-17/h1-10,17-19H,11-14H2 |
Clé InChI |
PHEYRUKKZRZCPY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


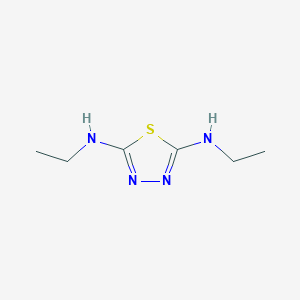
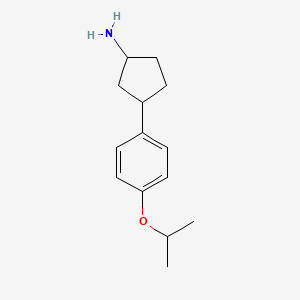
![tert-butyl N-[2-(2-acetamido-3H-benzimidazol-5-yl)ethyl]carbamate](/img/structure/B15357536.png)
![N-[3-methyl-4-(4-methylsulfanylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15357540.png)
![2-[2-(2-methylphenyl)ethyl]Benzoic acid](/img/structure/B15357544.png)
![4-chloro-2-methyl-6-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15357545.png)
![Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15357553.png)

![2-(2H-benzotriazol-2-yl)-5-[(1-ethylhexyl)oxy]Phenol](/img/structure/B15357559.png)
![3-Carbamoyl-1-methyl-1-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]urea](/img/structure/B15357570.png)
